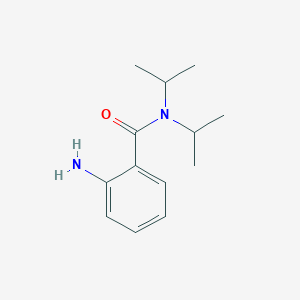

2-amino-N,N-diisopropylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-amino-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,14H2,1-4H3 |

InChI Key |

XQWPXEOBNTWBMH-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino N,n Diisopropylbenzamide and Analogous Benzamide Derivatives

Direct Amidation and Acylation Strategies for Benzamide (B126) Core Formation

The foundational step in synthesizing many benzamide derivatives is the formation of the amide bond. For N,N-diisopropylbenzamide, this is typically achieved through direct amidation of a benzoic acid derivative or acylation of diisopropylamine (B44863).

A prevalent method involves the reaction of a benzoic acid with diisopropylamine, facilitated by a coupling reagent. ontosight.ai Common coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) salts such as BOP and PyBOP, and aminium/uronium salts like HBTU and HATU. peptide.commerckmillipore.com The choice of reagent can influence reaction efficiency and minimize side reactions. peptide.com

Alternatively, the acylation of diisopropylamine with a more reactive carboxylic acid derivative, such as an acyl chloride, is a high-yielding approach. cdnsciencepub.com For instance, 4-chlorobenzoyl chloride reacts with diisopropylamine in 2-MeTHF at low temperatures to form 4-chloro-N,N-diisopropylbenzamide. acs.org Similarly, reacting parabromobenzoic acid with thionyl chloride generates the corresponding acyl chloride, which then smoothly reacts with diisopropylamine to produce 4-bromo-N,N-diisopropylbenzamide in high yield. google.com The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be advantageous in these reactions to scavenge the generated HCl without promoting side reactions. cdnsciencepub.comcdnsciencepub.com

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent Class | Example(s) | Byproduct Characteristics | Common Applications |

| Carbodiimides | DCC, DIC, EDC | Urea derivatives; DCC's byproduct is poorly soluble, while DIC's and EDC's are more soluble. | Solution-phase (DCC) and solid-phase (DIC, EDC) peptide synthesis. peptide.com |

| Phosphonium Salts | BOP, PyBOP | Phosphine (B1218219) oxide derivatives. | Used for difficult couplings, though BOP's byproduct is carcinogenic. merckmillipore.com |

| Aminium/Uronium Salts | HBTU, HATU | Tetramethylurea. | Fast reactions with low epimerization, widely used in automated synthesis. peptide.com |

Functionalization Approaches for Introducing the 2-Amino Group onto N,N-Diisopropylbenzamide Scaffolds

Once the N,N-diisopropylbenzamide scaffold is constructed, the 2-amino group can be introduced through two primary strategies: reduction of a nitro group or a catalyzed amination of a halo-substituted precursor.

The most common route involves the synthesis of 2-nitro-N,N-diisopropylbenzamide followed by the chemical reduction of the nitro group. The initial nitrobenzamide is prepared by the amidation of 2-nitrobenzoic acid or its corresponding acyl chloride with diisopropylamine. Subsequently, the nitro group is reduced to the desired amine. This transformation is reliably achieved using various reducing agents. A metal-free method utilizing isopropanol (B130326) and potassium hydroxide (B78521) (iPrOH/KOH) has been shown to chemoselectively reduce nitrobenzamides to their corresponding aminobenzamides in good to excellent yields under mild conditions. researchgate.net Other established methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media. nih.govnih.gov For example, a palladium-catalyzed reaction can simultaneously reduce a nitro group to an amine while facilitating a cyclization reaction. scispace.comrsc.org

Another powerful strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This method allows for the direct formation of the C-N bond at the 2-position. Starting with a precursor like 2-bromo- or 2-chloro-N,N-diisopropylbenzamide, the reaction is carried out in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., from the Josiphos or Buchwald ligand families), and a base to yield 2-amino-N,N-diisopropylbenzamide. researchgate.netresearchgate.net This approach offers broad functional group tolerance and is a cornerstone of modern synthetic chemistry for creating aryl amines. wikipedia.org

Directed ortho-Metallation (DoM) as a Strategic Route for Benzenoid Ring Functionalization

Directed ortho-metallation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. The N,N-diisopropylamide group is an excellent directed metalation group (DMG), effectively guiding a strong base to deprotonate the adjacent ortho-position of the benzene (B151609) ring. beilstein-journals.orgstrath.ac.uk

This process typically involves treating N,N-diisopropylbenzamide with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures (-78 °C). mcmaster.ca This generates a transient ortho-lithiated species. rsc.orgunito.itmolaid.com This highly reactive intermediate can then be quenched with an electrophilic aminating agent to introduce the amino group. Reagents like O-(diphenylphosphinyl)hydroxylamine or related N-electrophiles can be used for this purpose. A copper-catalyzed amination following a deprotonative zincation has also been reported as an effective method for installing an amino group ortho to the amide directing group. nih.gov This DoM strategy provides direct access to 2-functionalized benzamides that might be difficult to obtain through other routes. worktribe.com

Table 2: Research Findings on Directed ortho-Metallation of N,N-Diisopropylbenzamide

| Base/Conditions | Electrophile | Product | Key Finding | Reference(s) |

| s-BuLi, TMEDA, -78 °C, THF | ClPPh₂ | 2-(diphenylphosphino)-N,N-diisopropylbenzamide | Optimized conditions provided yields up to 91-93%. | mcmaster.ca |

| t-BuLi, CPME/DES | MeI | 2-methyl-N,N-diisopropylbenzamide | DoM proceeds efficiently even in sustainable deep eutectic solvents (DES). | unito.it |

| t-BuLi, -78 °C, Toluene/Hexane (B92381) | N/A (intermediate study) | ortho-lithiated intermediate | The structure and reactivity of the lithiated species can be controlled by solvents and additives. | beilstein-journals.org |

| LiTMP₀.₁Li[ZnEt₂(TMP)] | O-(2,4-dinitrophenyl)hydroxylamine | This compound | Deprotonative zincation followed by copper-catalyzed amination provides the product in 55% yield. | nih.gov |

Catalytic Synthesis Routes and Advanced Reaction Conditions in Benzamide Chemistry

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and atom-economical methods. In benzamide synthesis, this translates to the use of novel catalytic systems and advanced reaction technologies like flow chemistry.

Catalytic amidation methods aim to form the amide bond directly from carboxylic acids and amines without the need for stoichiometric activating agents, which generate significant waste. rsc.org For example, copper-catalyzed amidation of benzoic acids has been explored as a facile route to N-substituted benzamides. tandfonline.com Zirconium tetrachloride (ZrCl₄) supported on diatomite earth has been used as a reusable solid acid catalyst for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a green and rapid pathway. researchgate.net Other catalytic systems for C-H amidation, employing metals like rhodium, can also construct benzamide structures. nih.gov

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net The synthesis of benzamides has been successfully adapted to flow systems. worktribe.com These setups can involve pumping reagents through microreactors with in-line purification and analysis, allowing for precise control over reaction parameters like temperature and residence time. nih.gov This technology has been used for the synthesis of complex benzamide-containing molecules and can be applied to the fundamental steps of N,N-diisopropylbenzamide synthesis, potentially leading to higher yields and purity in shorter timeframes. rsc.orgacs.org

Chemical Transformations and the Synthesis of Derivatives of 2 Amino N,n Diisopropylbenzamide

Functionalization Reactions at the 2-Amino Moiety

The primary amino group at the 2-position of the benzamide (B126) is a key site for functionalization. Standard reactions for primary amines can be employed to introduce a wide range of substituents. For instance, acylation of the amino group can be achieved. An example includes the reaction with an acylating agent to yield the corresponding N'-acetylamino derivative, such as N,N-diisopropyl-2-N'-acetylaminobiphenyl-2'-carboxamide. clockss.org Hydrolysis of this acetamide (B32628) group under acidic conditions can regenerate the amino functionality. clockss.org

Another important transformation of the 2-amino group is its conversion to a diazonium salt. Treatment of the amine with a solution of sodium nitrite (B80452) in the presence of a strong acid, like hydrochloric acid, yields an arenediazonium salt. clockss.org These diazonium salts are versatile intermediates that can undergo various subsequent reactions, although specific examples for 2-amino-N,N-diisopropylbenzamide are not extensively detailed in the provided literature.

The amino group can also direct functionalization to other parts of the molecule. For example, its electronic properties can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Derivatization of the Benzamide Amide Nitrogen and Carbonyl Functionality

The tertiary amide group, characterized by the N,N-diisopropyl substituents, is generally stable. rsc.org However, the carbonyl group can undergo reduction under specific conditions. While the bulky N,N-diisopropyl groups make the carbonyl difficult to reduce, a one-pot process has been developed for the chemoselective reduction of sterically demanding N,N-diisopropylamides to aldehydes. acs.org This method involves activation of the amide with an agent like ethyl trifluoromethanesulfonate (B1224126) (EtOTf) to form an imidate, which is then reduced. acs.org For 2,6-disubstituted N,N-diisopropylbenzamides, a combination of EtOTf and LiAlH(OEt)3 was found to be effective. acs.org

The N-isopropyl groups can be selectively removed under acidic conditions. researchgate.net For instance, treatment with p-toluenesulfonic acid in a suitable solvent can lead to dealkylation. researchgate.net Photocatalytic methods have also been developed for the N-dealkylation of o-chlorobenzamides, proceeding through N-acyliminium intermediates to form secondary amides. scispace.com

Direct alkylation at the carbon alpha to the nitrogen is challenging but has been achieved through indirect methods involving intramolecular hydrogen atom transfer (1,5-HAT) from an ortho-C-H bond activated radical. scispace.com

Regioselective Functionalization of the Aromatic Ring System

The amide group in N,N-diisopropylbenzamide is a powerful directing group for ortho-metalation, facilitating regioselective functionalization of the aromatic ring. rsc.orgacs.org This strategy allows for the introduction of various electrophiles at the position ortho to the amide. Although the starting material in many studies is N,N-diisopropylbenzamide, the resulting ortho-functionalized products are structurally analogous to derivatives of this compound where the amino group is replaced by another substituent.

Directed ortho-lithiation using organolithium reagents like t-BuLi, followed by quenching with an electrophile, can introduce a range of functional groups. unito.it For example, this method has been used for iodination, formylation, and the introduction of other functionalities. unito.it

Copper-catalyzed amination of N,N-diisopropylbenzamide has been shown to selectively introduce an amino group at the ortho position, directly leading to the this compound scaffold. nih.gov This reaction proceeds via a deprotonative zincation followed by amination. nih.gov

Furthermore, iridium-catalyzed C-H iodination of N,N-diisopropylbenzamide derivatives has been developed, showing good tolerance for various substituents on the aromatic ring. rsc.org

| Reaction Type | Reagents | Product Type | Reference |

| Directed ortho-lithiation/Iodination | t-BuLi, I2 | 2-Iodo-N,N-diisopropylbenzamide derivative | unito.it |

| Directed ortho-lithiation/Formylation | t-BuLi, DMF | 2-Formyl-N,N-diisopropylbenzamide derivative | unito.it |

| Copper-catalyzed Amination | LiTMP/ZnEt2, Cu(eh)2 | This compound | nih.gov |

| Iridium-catalyzed Iodination | [Cp*IrCl2]2, AgOTf, NIS | 2-Iodo-N,N-diisopropylbenzamide derivative | rsc.org |

Synthesis of Borinate and Boronate Derivatives via Directed Metallation Strategies

Directed ortho-metalation is a key strategy for synthesizing borinate and boronate derivatives of N,N-diisopropylbenzamide. researchgate.networktribe.com The process typically involves the reaction of N,N-diisopropylbenzamide with an organolithium reagent, followed by treatment with a boron-containing electrophile like trimethyl borate. clockss.org This leads to the formation of ortho-boronate esters after acidic workup. clockss.org

These boronate derivatives are stable and can be isolated. researchgate.networktribe.com For example, N,N-diisopropylbenzamide ortho-boronate pinacol (B44631) ester has been synthesized and characterized. researchgate.networktribe.com The bulky diisopropylamino groups in these derivatives can prevent intramolecular B-N coordination, which is a notable feature compared to less hindered analogues. researchgate.networktribe.com

An alternative to direct borylation after lithiation is a sequence involving asymmetric directed metalation-bromination, followed by lithium-halogen exchange and then reaction with a boronic acid ester. This approach has been used for the synthesis of planar chiral ferrocene (B1249389) derivatives. researchgate.net

| Starting Material | Key Reagents | Product | Reference |

| N,N-Diisopropylbenzamide | n-BuLi, TMEDA, B(OMe)3 | 2-Boronic acid derivative of N,N-diisopropylbenzamide | clockss.org |

| N,N-Diisopropylbenzamide | sec-BuLi, TMEDA, B(OR)3 | N,N-Diisopropylbenzamide ortho-boronate ester | researchgate.networktribe.com |

| N,N'-Diisopropylferrocenecarboxamide | n-BuLi, (-)-sparteine, B(OR)3 | Planar chiral boronic acid derivative | researchgate.net |

Reductive Transformations Leading to Amine Derivatives

The carbonyl group of the benzamide can be reduced to a methylene (B1212753) group, converting the amide into an amine. The reduction of the sterically hindered N,N-diisopropylbenzamide can be challenging. However, cobalt-catalyzed hydrosilylation has been shown to be an effective method for the deoxygenative reduction of tertiary amides, including N,N-diisopropylbenzamide, to the corresponding amines. mdpi.com For instance, using a Co(acac)2/DPEphos catalyst system with a silane (B1218182) reducing agent like PhSiH3, N,N-diisopropylbenzamide can be converted to the corresponding benzylamine (B48309) derivative in high yield. mdpi.com

Interestingly, the reduction of the less sterically crowded N,N-dimethylbenzamide under these conditions can be more challenging than that of N,N-diisopropylbenzamide. mdpi.com The N,N-diisopropylbenzamide ortho-boronate pinacol ester can also be reduced with sodium borohydride-TMSCl to yield N,N-diisopropylbenzylamino ortho-boronic acid. researchgate.networktribe.com

The nitro group of a precursor like N,N-diisopropyl-3-nitrobenzamide can be reduced to an amino group to form the corresponding aminobenzamide. A common method for this transformation is the use of iron powder in the presence of hydrochloric acid.

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

| N,N-Diisopropylbenzamide | Co(acac)2/DPEphos, PhSiH3 | N,N-Diisopropylbenzylamine derivative | 93% | mdpi.com |

| N,N-Diisopropylbenzamide ortho-boronate pinacol ester | NaBH4-TMSCl | N,N-Diisopropylbenzylamino ortho-boronic acid | - | researchgate.networktribe.com |

| N,N-Diisopropyl-3-nitrobenzamide | Fe, HCl | 3-Amino-N,N-diisopropylbenzamide | 96.2% |

Design and Synthesis of Ligands Incorporating the N,N-Diisopropylbenzamide Scaffold

The N,N-diisopropylbenzamide scaffold is a valuable component in the design and synthesis of ligands for transition-metal catalysis. The amide functionality can act as a coordinating group, and the bulky diisopropyl groups can provide a specific steric environment around a metal center.

For example, 2-(diphenylphosphino)-N,N-diisopropylbenzamide has been synthesized and used to create a crystalline and stable silver complex by reacting it with silver acetate (B1210297). researchgate.net This complex has been utilized in azide-alkyne cycloaddition (AAC) reactions. researchgate.net The N,N-diisopropylbenzamide moiety in these P,O-type ligands plays a crucial role in the catalytic activity. researchgate.net

The N,N-diisopropylbenzamide scaffold has also been incorporated into the design of bitopic ligands for dopamine (B1211576) D3 receptors, where the aryl carboxamide part with a linker interacts with a secondary binding site. semanticscholar.org Furthermore, the directed metalation strategies applicable to N,N-diisopropylbenzamide allow for the introduction of other ligating groups, such as phosphines, onto the aromatic ring, leading to the synthesis of bidentate or polydentate ligands. umich.edu

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino N,n Diisopropylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-amino-N,N-diisopropylbenzamide, both ¹H and ¹³C NMR spectra provide definitive evidence for its molecular structure.

Detailed ¹H NMR spectroscopic data has been reported for this compound, confirming the presence and connectivity of all protons in the molecule. escholarship.org The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons, the amino group protons, and the protons of the N,N-diisopropyl groups.

The aromatic region displays signals corresponding to the four protons on the benzene (B151609) ring. These appear as multiplets around δ 7.12, 7.00, and 6.71 ppm. escholarship.org The signal for the amino (-NH₂) protons is observed as a singlet at approximately 4.03 ppm. escholarship.org The N,N-diisopropyl groups give rise to two characteristic signals: a broad singlet for the two methine (-CH) protons around δ 3.74 ppm and a single, more intense singlet for the twelve equivalent methyl (-CH₃) protons at approximately δ 1.35 ppm. escholarship.org The equivalence of the methyl protons suggests rapid rotation around the C-N bonds of the isopropyl groups at room temperature.

While the specific chemical shift values for the ¹³C NMR spectrum are not detailed in the available literature, its analysis is noted as part of the compound's characterization, which would be expected to show distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl groups, further confirming the compound's carbon framework. escholarship.org

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.12 | Multiplet | 1H | Aromatic CH |

| 7.00 | Multiplet | 1H | Aromatic CH |

| 6.71 | Multiplet | 2H | Aromatic CH |

| 4.03 | Singlet | 2H | -NH₂ |

| 3.74 | Broad Singlet | 2H | -CH (isopropyl) |

| 1.35 | Singlet | 12H | -CH₃ (isopropyl) |

X-ray Crystallography for Solid-State Structure Determination and Elucidation of Coordination Modes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Despite the importance of this technique for unambiguous structural confirmation and understanding solid-state packing, a search of the available scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific coordination modes in the solid state is not available at this time.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Amide Bonds

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. For an amide-containing compound like this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the amide C=O (carbonyl) and N-H bonds.

However, a review of the existing literature did not provide specific IR absorption frequencies for this compound. While characterization of the compound has been performed, the detailed vibrational data (in cm⁻¹) for key functional groups such as the N-H stretches of the primary amine and the C=O stretch of the tertiary amide bond have not been explicitly reported in the surveyed sources.

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound has been confirmed by gas chromatography-mass spectrometry (GC-MS). The analysis shows a molecular ion peak [M⁺] at an m/z value of 220, which corresponds to the molecular formula C₁₃H₂₀N₂O. google.comamazonaws.com

| Technique | Parameter | Observed Value (m/z) |

|---|---|---|

| GC-MS | Molecular Ion [M⁺] | 220 |

While the molecular ion peak confirms the identity of the compound, detailed studies on the fragmentation pathways of this compound under electron ionization or other mass spectrometric methods were not found in the surveyed literature. Such studies would provide further structural insights by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

Computational and Theoretical Investigations on 2 Amino N,n Diisopropylbenzamide Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of organic molecules. For the N,N-diisopropylbenzamide scaffold, DFT calculations have been instrumental in elucidating reaction mechanisms, particularly for metalation reactions.

DFT studies have been applied to understand the competition between ortho and lateral deprotonation in 2-alkylated N,N-diisopropylbenzamide substrates. mdpi.com For instance, in the case of 2-propyl-N,N-diisopropylbenzamide, DFT calculations were used to optimize the geometries of its lithiated intermediates, modeling both cis and trans isomers that can arise from slow rotation around the arene-Cα bond. mdpi.comnih.gov These calculations identified multiple minimum energy structures, revealing how different coordinating solvents could lead to vastly different lithium-carbanion distances, thereby influencing the structure of the resulting organometallic reagent. nih.gov

Furthermore, theoretical studies on the directed ortho-zincation of N,N-diisopropylbenzamide have indicated that the reaction proceeds via a two-step mechanism where the amide group of the zincate base initially deprotonates the arene. nih.gov DFT calculations suggested that kinetically, cleavage of the Zn-N bond is favored over the Zn-C bond due to a lower activation energy, a prediction that helps explain the experimentally observed reaction intermediates. nih.gov In other studies, DFT has been used to suggest that pre-metalation complexes in reactions involving N,N-diisopropylbenzamide form through coordination between the lithium ion and the amide oxygen.

The following table summarizes key findings from DFT studies on related benzamide (B126) systems, illustrating the types of insights gained from these computational methods.

| Compound Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| N,N-Diisopropyl-2-propylbenzamide | DFT | Optimized cis and trans isomers of lithiated intermediates; predicted multiple low-energy structures with different Li-carbanion distances depending on the solvent. | mdpi.comnih.gov |

| N,N-diisopropylbenzamide | DFT | Indicated a two-step ortho-zincation mechanism where amido basicity is kinetically preferred over alkyl basicity. | nih.gov |

| 2-Isopropyl-N,N-diisopropylbenzamide | DFT | Helped rationalize the formation of a tertiary benzyllithium, where the Li+ ion is significantly distanced from the deprotonated carbon. | worktribe.com |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. While MD studies focusing specifically on 2-amino-N,N-diisopropylbenzamide are not prominent, research on the parent benzamide molecule demonstrates the utility of this technique.

MD simulations, including advanced methods like Car-Parrinello Molecular Dynamics (CPMD), have been used to investigate the properties of intermolecular hydrogen bonds in benzamide derivatives. mdpi.comnih.gov These simulations can track the time evolution of distances between donor and acceptor atoms, providing a deep insight into the dynamics of these crucial interactions. mdpi.com For example, in simulations of a benzamide dimer, the distance between the amide nitrogen (proton donor) and the carbonyl oxygen (proton acceptor) was shown to vary significantly over time, illustrating the flexibility and strength of the hydrogen bridge. mdpi.com

In other applications, MD simulations have been combined with DFT to analyze the polymorphism in benzamide crystals. rsc.org Such studies help to rationalize the subtle energetic differences between various crystal forms by dissecting the contributions of intermolecular forces (like hydrogen bonding and π–π stacking) and the energy costs associated with intramolecular torsion and deformation required for efficient packing. rsc.org For a molecule like this compound, MD simulations could similarly be used to:

Explore the conformational landscape defined by the rotation of the bulky N,N-diisopropyl groups.

Study the rotational barrier of the amide C-N bond.

Simulate how the molecule interacts with solvent molecules or other reagents in a dynamic environment.

Analysis of Solvation Effects and Their Influence on Reaction Pathways

Computational studies have been crucial in demonstrating that the choice of solvent can dramatically alter the structure and reactivity of organometallic intermediates derived from N,N-diisopropylbenzamide systems. worktribe.com The solvent's ability to coordinate with the metal cation directly influences the resulting reaction pathway.

For example, when 2-alkylated benzamides are deprotonated with an organolithium reagent, the nature of the Lewis base solvent dictates the final structure. mdpi.com In the presence of N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDTA), a tridentate ligand, the lithium ion is effectively solvated and pulled away from the deprotonated carbon, resulting in a planar carbanion. mdpi.comnih.govworktribe.com However, when a different solvent like diglyme (B29089) (DGME) is used, the lithium ion remains in closer proximity to the carbanion. nih.gov

The influence of the solvent is not limited to ethereal Lewis bases. Studies have shown that reaction outcomes for N,N-diisopropylbenzamide can be controlled by using novel solvent systems like deep eutectic solvents (DES), which can favor different reaction pathways compared to conventional organic solvents like cyclopentyl methyl ether (CPME). smolecule.com The poor solubility of some benzamide derivatives in nonpolar hydrocarbon solvents also necessitates the use of more polar solvents like tetrahydrofuran (B95107) (THF) to achieve desired reactivity.

The table below highlights computational and experimental findings on how different solvents influence reactions of N,N-diisopropylbenzamide and its derivatives.

| Compound/System | Solvent/Additive | Observed Effect | Reference |

|---|---|---|---|

| Lithiated 2-propyl-N,N-diisopropylbenzamide | PMDTA (tridentate) | Abstracts the Li+ ion from the carbanion, leading to a large Li-C distance (~4.1 Å) in the solid state. | mdpi.comnih.gov |

| Lithiated 2-propyl-N,N-diisopropylbenzamide | DGME (tridentate) | Results in a closer Li-C distance (~2.4 Å) compared to PMDTA, though the carbanion remains planar. | nih.gov |

| Lithiated 2-isopropyl-N,N-diisopropylbenzamide | TMEDA (bidentate) | NMR spectroscopy suggests lateral deprotonation to form the benzyllithium. | worktribe.com |

| Zincation of Anisole (related reaction system) | THF vs. Hexane (B92381) | Reaction was nearly quantitative in hexane but only 62% complete in THF, which can regenerate starting materials. | nih.gov |

| Ortho-metalation of N,N-diisopropylbenzamide | Deep Eutectic Solvent (ChCl/Gly) | Selective ortho-metalation was achieved, whereas reactions in pure solvents like water or CPME showed decreased conversion. | smolecule.com |

Computational Prediction of Spectroscopic Parameters for Structural Validation

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate proposed molecular structures. This is particularly valuable for identifying transient or highly reactive intermediates that are difficult to characterize experimentally.

In the study of lithiated benzamide derivatives, DFT calculations have been used to identify low-energy structures of reaction intermediates. worktribe.com To confirm that these calculated structures correspond to what is observed in solution, their nuclear magnetic resonance (NMR) parameters can be computationally predicted. For the laterally deprotonated intermediate of 2-isopropyl-N,N-diisopropylbenzamide, the predicted ¹H and ¹³C NMR chemical shifts for the calculated low-energy structure were found to be in excellent agreement with the experimental NMR data. worktribe.com This agreement provides strong evidence that the computed geometry is an accurate representation of the molecule in solution.

This combination of computational modeling and spectroscopic prediction is a robust strategy for structural elucidation. Theoretical results can also reinforce interpretations of more complex experimental data, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY) NMR, which provides information about through-space proximity of different nuclei (e.g., ¹H and ⁷Li), further validating the computed solution-state structures of these organometallic species. nih.gov

Advanced Synthetic Applications and Catalytic Roles of 2 Amino N,n Diisopropylbenzamide and Its Analogs

Utility as a Directing Group in Regioselective C-H Functionalization

The N,N-diisopropylbenzamide group has proven to be a highly effective directing group for the functionalization of otherwise inert C-H bonds. This strategy relies on the ability of the amide group to coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its activation. This approach offers a powerful and efficient means to construct complex molecules with high regioselectivity.

Recent advancements have highlighted the utility of functional groups like amides as internal ligands to direct C-H activation. rsc.org This method has been successfully employed for the formation of C-C and C-X bonds with exceptional regioselectivity. rsc.org The amide directing group participates by forming a chelate complex with the catalyst, such as nickel, which then undergoes oxidative addition with a reagent like N-halosuccinimide, followed by reductive elimination to yield the desired functionalized product. rsc.org

The steric hindrance provided by the diisopropyl groups can influence regioselectivity, although this can also present challenges. Nevertheless, the N,N-diisopropylbenzamide moiety has been successfully employed in various C-H functionalization reactions, including aminations catalyzed by ruthenium or iridium complexes.

Application in Ligand Design for Transition Metal Catalysis

The structural features of 2-amino-N,N-diisopropylbenzamide and its analogs make them excellent candidates for the design of novel ligands for transition metal catalysis. The presence of both a hard nitrogen or oxygen donor from the amide and a softer donor, potentially from the amino group or other substituents on the aromatic ring, allows for the creation of bidentate or polydentate ligands with tunable electronic and steric properties.

These ligands can form stable complexes with a variety of transition metals, influencing the reactivity and selectivity of the catalytic system. For example, a palladium complex with a 2-diphenylphosphino-N,N-diisopropylcarboxamide ligand has been developed and characterized. mcmaster.ca This complex has demonstrated catalytic activity in azide-alkyne cycloaddition reactions. mcmaster.ca Similarly, a silver(I) acetate (B1210297) complex with the same ligand has been shown to be an effective catalyst. mcmaster.ca

The design of chiral ligands based on the benzamide (B126) scaffold has also been a fruitful area of research. These chiral ligands are crucial for the development of enantioselective catalytic transformations. Non-covalent interactions between the ligand and the substrate, such as hydrogen bonding, can play a critical role in achieving high levels of stereocontrol. mdpi.com

Contribution to Metal-Catalyzed Organic Transformations (e.g., Hydrosilylation, Vinylation)

Benzamide derivatives, including this compound, have played a significant role as substrates and ligands in a range of metal-catalyzed organic transformations.

Hydrosilylation: The reduction of amides to amines is a fundamental transformation in organic synthesis. Metal-catalyzed hydrosilylation has emerged as a powerful method for this conversion. While the reduction of tertiary amides can be challenging, several catalytic systems have been developed that are effective for this transformation. For instance, N,N-diisopropylbenzamide has been successfully reduced to the corresponding amine using cobalt-based catalysts. mdpi.com In one study, a low-coordinate Co(II) N-phosphinoamidinate amide complex catalyzed the reduction of N,N-diisopropylbenzamide with phenylsilane, achieving high conversion to the amine product. researchgate.net Iron-based catalysts have also shown promise in the hydrosilylation of tertiary amides. mdpi.com

Vinylation: The direct vinylation of aromatic C-H bonds is a highly desirable transformation for the synthesis of styrenes. Rhodium(III)-catalyzed direct vinylation has been successfully applied to a variety of benzamide derivatives. Notably, the sterically hindered N,N-diisopropylbenzamide undergoes vinylation in good yield using vinyl acetate as the vinyl source. acs.org This highlights the robustness of the catalytic system and the directing ability of the amide group even in the presence of significant steric bulk.

The following table summarizes the performance of N,N-diisopropylbenzamide in a Rh(III)-catalyzed vinylation reaction:

| Substrate | Product | Yield (%) |

| N,N-diisopropylbenzamide | Vinylated N,N-diisopropylbenzamide | Good |

| Data sourced from Organic Letters. acs.org |

Insights into Stereoselective Synthesis and Chiral Induction with Benzamide Derivatives

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry. Chiral benzamide derivatives have been instrumental in advancing this field, serving as both chiral auxiliaries and chiral ligands to induce stereoselectivity in a variety of reactions.

The use of chiral lithium amides, for example, has been a successful strategy for the enantioselective deprotonation of prochiral ketones. jst.go.jp Chiral benzamides have also been employed in the synthesis of axially chiral compounds. jst.go.jp

Furthermore, chiral 1,2-diamino compounds, which can be derived from benzamide precursors, are valuable building blocks for biologically active molecules and are used as organocatalysts and chiral ligands in asymmetric synthesis. nih.gov The stereoselective synthesis of these diamines is a significant challenge, and methods such as the copper-catalyzed reductive coupling of imines and allenamides have been developed to address this. nih.gov

The design of chiral ligands that can participate in non-covalent interactions with the substrate is a key strategy for achieving high enantioselectivity. mdpi.com For instance, chiral phenanthroline ligands have been designed to facilitate silver-catalyzed amination reactions with excellent enantioselectivity, where hydrogen bonding plays a crucial role in pre-organizing the substrate. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing halogen substituents at the ortho position of 2-amino-N,N-diisopropylbenzamide?

- Methodological Answer : Ruthenium-catalyzed C−H bond halogenation is a robust approach. For bromination, use [Ru(p-cymene)Cl₂]₂ as the catalyst with N-bromosuccinimide (NBS) in dichloroethane at 80°C for 16 hours. Purification via silica gel chromatography (hexane/EtOAc gradient) yields 2-bromo derivatives in ~60% efficiency. For iodination, substitute NBS with N-iodosuccinimide (NIS) and extend reaction time to 22 hours, achieving ~53% yield .

- Key Data :

| Product | Yield (%) | m.p. (°C) | Characterization (HR-MS) |

|---|---|---|---|

| 2-Bromo | 60 | 73–74 | 297.0728 (calcd), 297.0721 (obs) |

| 2-Iodo | 53 | 188–189 | - |

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .

- Waste Management : Segregate halogenated byproducts (e.g., brominated/iodinated derivatives) and dispose via licensed hazardous waste facilities .

- Contamination Control : Use filter-tipped pipettes and dedicated glassware to prevent cross-contamination .

Advanced Research Questions

Q. How does the complex-induced proximity effect (CIPE) influence the regioselectivity of metalation reactions in this compound derivatives?

- Methodological Answer : Pre-metalation complexes formed between this compound and lithium zincate bases (e.g., [(thf)Li(µ-tmp)(µ-tBu)Zn(tBu)]) exhibit CIPE-driven regioselectivity. The amide oxygen coordinates to lithium, directing metalation to the ortho position. Structural crystallography confirms a short Li···O interaction (241.0 pm), stabilizing the transition state. Computational studies (DFT) can further map electronic effects on selectivity .

Q. What analytical strategies resolve contradictions in spectroscopic data for halogenated this compound derivatives?

- Methodological Answer :

- HR-MS Validation : Compare observed vs. calculated masses (e.g., 297.0728 for C₁₄H₂₀BrNO⁺) to confirm molecular identity. Discrepancies >3 ppm require re-evaluation of purification steps .

- IR and NMR Cross-Validation : Assign ν(C=O) at ~1626 cm⁻¹ (IR) and carbonyl ¹³C NMR shifts at ~168 ppm. Inconsistent signals may indicate residual solvents or byproducts .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., ortho vs. para substitution) using single-crystal diffraction data .

Q. How do computational models predict the reactivity of this compound in C−H functionalization reactions?

- Methodological Answer :

- Quantum Chemistry : Optimize transition-state geometries using density functional theory (DFT) at the B3LYP/6-31G(d) level. Calculate activation energies for halogenation pathways to identify kinetically favored products .

- QSPR Analysis : Correlate Hammett σ values of substituents (e.g., -Br, -I) with reaction rates to design electron-deficient analogs for enhanced reactivity .

Data Contradiction Analysis

Q. Why do reported yields for 2-bromo-N,N-diisopropylbenzamide vary across studies?

- Methodological Answer : Variations arise from catalyst loading (2.5–5 mol% Ru), solvent polarity (dichloroethane vs. toluene), and NBS stoichiometry (1–2 equiv). Lower yields (<50%) often result from incomplete C−H activation or competing side reactions (e.g., dihalogenation). Reproduce conditions from (5 mol% Ru, 2 equiv NBS) to standardize results.

Experimental Design Recommendations

Q. What steps optimize the synthesis of 2-iodo-N,N-diisopropylbenzamide for scale-up?

- Methodological Answer :

- Catalyst Screening : Test Ru, Pd, and Ir catalysts to balance cost and efficiency.

- Solvent Optimization : Replace dichloroethane with recyclable solvents (e.g., cyclopentyl methyl ether).

- Purification : Use preparative HPLC (normal phase, hexane/EtOAc 19:1) for higher purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.